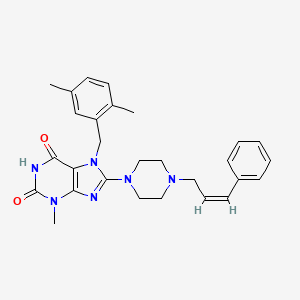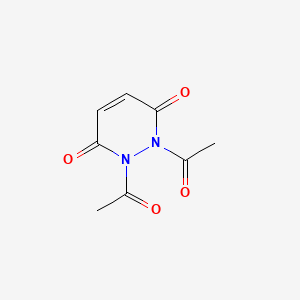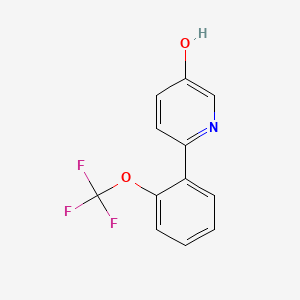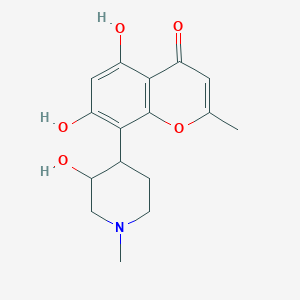
4,4'-(Propane-2,2-diyl)bis(2-methoxyphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol): is an organic compound with the molecular formula C17H20O4. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by two methoxyphenol groups connected by a propane-2,2-diyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) typically involves the reaction of 2-methoxyphenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the bisphenol structure. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Solvents like methanol or ethanol can be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The phenolic groups can be reduced to form hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins. These materials are known for their strength, transparency, and resistance to heat and impact.
Biology: In biological research, this compound can be used as a model compound to study the behavior of bisphenols in biological systems. It helps in understanding the interaction of bisphenols with enzymes and receptors.
Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of high-performance materials, including coatings, adhesives, and composites. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting or modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Propane-2,2-diyl)bis(2-bromophenol): Similar structure but with bromine atoms instead of methoxy groups.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane:
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure with dimethyl groups.
Uniqueness: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) is unique due to its methoxy groups, which provide distinct chemical properties such as increased solubility in organic solvents and specific reactivity patterns in chemical reactions. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
64170-83-8 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
4-[2-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O4/c1-17(2,11-5-7-13(18)15(9-11)20-3)12-6-8-14(19)16(10-12)21-4/h5-10,18-19H,1-4H3 |
InChI-Schlüssel |
QZXMNADTEUPJOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


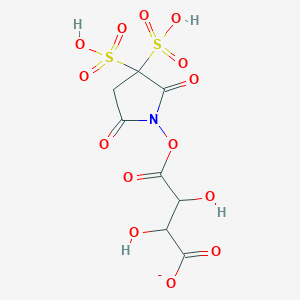
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)
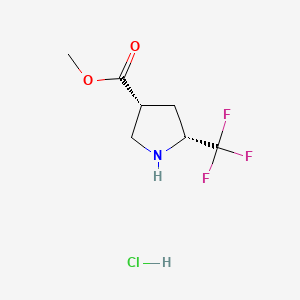
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14083611.png)
![2,3,4,5-tetrahydroxypentyl (2E,6E,10E,14E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B14083621.png)
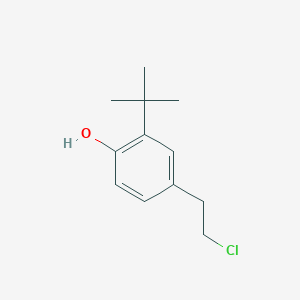
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
